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Compound of Interest

Compound Name: BMS-846372

CAS No.: 1190363-03-1

Cat. No.: B592685

Get Quote

Introduction
BMS-846372 is a potent, orally bioavailable small molecule antagonist of the calcitonin gene-

related peptide (CGRP) receptor, which has been investigated as a potential therapeutic for the

treatment of migraine.[1][2][3][4][5][6] Understanding the pharmacokinetic (PK) profile of a drug

candidate in a relevant preclinical species is a cornerstone of drug development, providing

critical data for dose selection, predicting human pharmacokinetics, and assessing the safety

margin. The dog is a commonly used large animal model in preclinical toxicology and

pharmacokinetic studies due to its physiological similarities to humans, including its metabolic

pathways.

This document provides a comprehensive guide for conducting a pharmacokinetic analysis of

BMS-846372 in beagle dogs. The protocols outlined herein are designed to be robust and self-

validating, incorporating industry best practices to ensure the generation of high-quality,

reproducible data for regulatory submissions and internal decision-making. We will delve into

the rationale behind the experimental design, from dose selection to the bioanalytical

methodology, empowering researchers to not only execute the study but also to critically

interpret the results.
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Mechanism of Action: CGRP Receptor Antagonism
BMS-846372 exerts its pharmacological effect by blocking the CGRP receptor.[3] CGRP is a

neuropeptide that is a potent vasodilator and is implicated in the pathophysiology of migraine

headaches.[2] By antagonizing the CGRP receptor, BMS-846372 can prevent the downstream

signaling cascade that leads to vasodilation and pain transmission associated with migraines.

Migraine Pathophysiology Therapeutic Intervention

CGRP

CGRP_Receptor

Binds to

Vasodilation

Activates

Pain_Transmission

Mediates

BMS_846372

Antagonizes

Click to download full resolution via product page

Caption: CGRP signaling in migraine and the antagonistic action of BMS-846372.

Materials and Methods
Test Article and Reagents

BMS-846372 (purity ≥98%)

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

Vehicle for intravenous administration (e.g., 20% Solutol HS 15 in saline)

Internal standard (IS) for bioanalysis (e.g., a structurally similar compound not present in the

study samples)
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Acetonitrile (LC-MS grade)

Formic acid (LC-MS grade)

Water (ultrapure)

Heparin or EDTA for blood collection

Animal Model
Species: Beagle dogs

Age: 6-12 months

Weight: 8-12 kg

Sex: Male and female (equal numbers)

Health Status: Clinically healthy, confirmed by a veterinarian. Animals should be acclimated

to the facility for at least one week prior to the study.

Rationale for Species Selection: The dog is a widely accepted non-rodent species for

preclinical safety and pharmacokinetic testing. Their larger size facilitates serial blood

sampling, and their metabolic profile can be more predictive of human metabolism than that of

rodents for certain classes of compounds.

Experimental Protocol
This protocol outlines a single-dose, two-period crossover study design to determine the

absolute oral bioavailability of BMS-846372. A crossover design is employed to minimize inter-

animal variability, as each animal serves as its own control.

Dosing
Intravenous (IV) Administration: A single dose of 1 mg/kg BMS-846372 will be administered

as a slow bolus injection (over 2-3 minutes) into the cephalic vein. The low dose is chosen to

ensure that clearance mechanisms are not saturated.
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Oral (PO) Administration: A single dose of 10 mg/kg BMS-846372 will be administered via

oral gavage. This dose has been previously shown to result in good oral bioavailability.[1]

Animals should be fasted overnight prior to oral dosing to minimize variability in absorption

due to food effects.

A washout period of at least one week will be implemented between the IV and PO dosing

periods to ensure complete clearance of the drug from the system.

Blood Sampling
Blood samples (approximately 1 mL) will be collected from the jugular or cephalic vein into

tubes containing an anticoagulant (e.g., K2EDTA) at the following time points:

IV Administration: Predose (0), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-

dose.

PO Administration: Predose (0), 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

Rationale for Sampling Schedule: The sampling schedule is designed to adequately

characterize the absorption, distribution, and elimination phases of the drug. The early time

points after IV administration are crucial for defining the distribution phase, while the later time

points for both routes are necessary to accurately determine the terminal elimination half-life.

Sample Processing
Immediately after collection, gently invert the blood collection tubes to ensure proper mixing

with the anticoagulant.

Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate

the plasma.

Transfer the plasma into appropriately labeled cryovials.

Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification
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A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold

standard for the quantification of small molecules in biological matrices due to its high

sensitivity and selectivity.

Sample Preparation: Protein Precipitation
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard (e.g.,

100 ng/mL).

Vortex for 1 minute to precipitate the plasma proteins.

Centrifuge at 4000 x g for 10 minutes.

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Hypothetical Example)
LC System: Shimadzu Nexera X2 or equivalent

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: A suitable gradient to ensure separation from endogenous matrix components.

Ionization Mode: Electrospray Ionization (ESI), Positive

MRM Transitions:

BMS-846372: To be determined by direct infusion of the compound.

Internal Standard: To be determined by direct infusion of the compound.

Method Validation: The bioanalytical method must be validated according to regulatory

guidelines (e.g., FDA or EMA guidelines on bioanalytical method validation) to ensure accuracy,
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precision, selectivity, sensitivity, and stability.

Pharmacokinetic Data Analysis
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with

appropriate software (e.g., Phoenix WinNonlin).

Key parameters to be determined include:

Parameter Description

Cmax Maximum observed plasma concentration

Tmax Time to reach Cmax

AUC(0-t)
Area under the plasma concentration-time curve

from time 0 to the last measurable concentration

AUC(0-inf)
Area under the plasma concentration-time curve

from time 0 to infinity

t1/2 Terminal elimination half-life

CL Total body clearance

Vd Volume of distribution

F% Absolute oral bioavailability

Calculation of Oral Bioavailability (F%):

F% = (AUC(0-inf), PO / AUC(0-inf), IV) * (Dose, IV / Dose, PO) * 100

Expected Results
Based on published data, BMS-846372 is expected to have good oral bioavailability in dogs.[1]

The table below presents a hypothetical pharmacokinetic profile for BMS-846372 in beagle

dogs based on the described study design.
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Parameter
IV Administration (1
mg/kg)

PO Administration (10
mg/kg)

Cmax (ng/mL) ~150 ~450

Tmax (h) 0.083 1.5

AUC(0-inf) (ng*h/mL) ~350 ~1190

t1/2 (h) ~4.5 ~4.7

CL (L/h/kg) ~2.8 N/A

Vd (L/kg) ~18 N/A

F% N/A 34%[1]

Note: The values in this table, with the exception of the cited oral bioavailability, are

hypothetical and for illustrative purposes only. Actual experimental results may vary.
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Caption: Experimental workflow for the pharmacokinetic analysis of BMS-846372 in dogs.

Conclusion
The protocol detailed in this application note provides a robust framework for the

pharmacokinetic characterization of BMS-846372 in beagle dogs. Adherence to these

guidelines will ensure the generation of high-quality data suitable for advancing the preclinical

development of this promising CGRP receptor antagonist. The insights gained from this study

will be instrumental in understanding the absorption, distribution, metabolism, and excretion

(ADME) properties of BMS-846372, ultimately informing the design of future efficacy and

toxicology studies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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